N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole ring, a sulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated benzothiazole is reacted with N-cyclopentyl-N-methylamine and a sulfonyl chloride to form the sulfonamide group.
Benzamide Formation: Finally, the sulfonamide intermediate is coupled with 4-aminobenzoic acid or its derivatives under suitable conditions to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzamide or sulfonamide groups.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA or proteins, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. The benzamide moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)propionamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is unique due to the presence of both a sulfonamide and a benzamide group, which can provide a dual mode of action. This makes it a versatile compound for various applications compared to its analogs.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-24(15-4-2-3-5-15)29(26,27)16-9-6-13(7-10-16)19(25)23-20-22-17-11-8-14(21)12-18(17)28-20/h6-12,15H,2-5H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRGYQCDYHANOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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